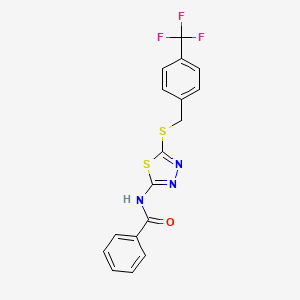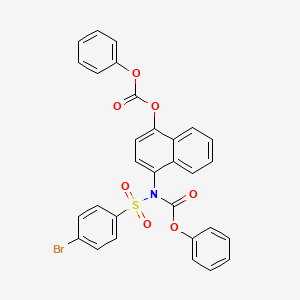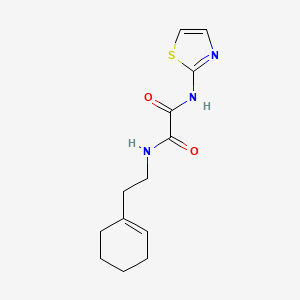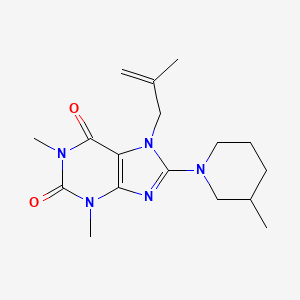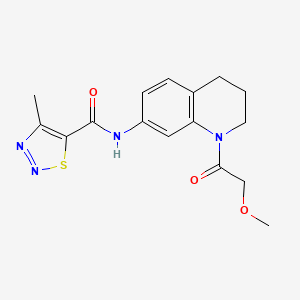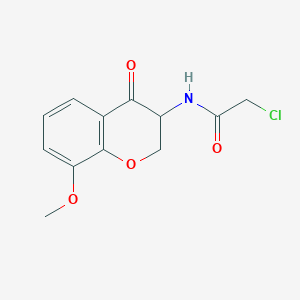
2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of chromene derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory mediators such as prostaglandins and cytokines. In addition, it has been found to induce apoptosis in cancer cells by activating certain signaling pathways. Moreover, it has been shown to inhibit the replication of certain viruses such as hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide in lab experiments is its potential therapeutic applications. It has been found to exhibit various pharmacological activities that make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the research on 2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide. One of the areas of interest is its potential application in the treatment of Alzheimer's disease. Since the compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease, it may have therapeutic potential in this area. Another area of interest is its antiviral activity, which may be explored further for the development of antiviral drugs. Additionally, the compound's anti-inflammatory and antitumor activities may be further investigated for their potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of 2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide involves the reaction of 8-methoxy-4-oxo-2H-chromene-3-carboxylic acid with thionyl chloride to form 8-chloro-4-oxo-2H-chromene-3-carbonyl chloride. This intermediate is then reacted with N-(2-aminoethyl)acetamide to yield 2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. In addition, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
2-chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c1-17-9-4-2-3-7-11(16)8(6-18-12(7)9)14-10(15)5-13/h2-4,8H,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAKPNIDPIYYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

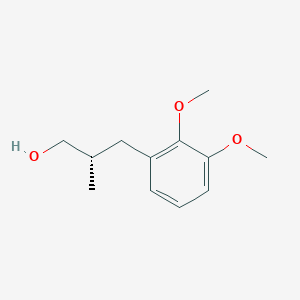
![(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811485.png)

![[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid](/img/structure/B2811489.png)
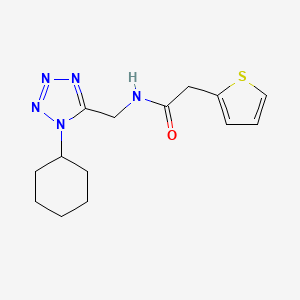
![3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2811495.png)
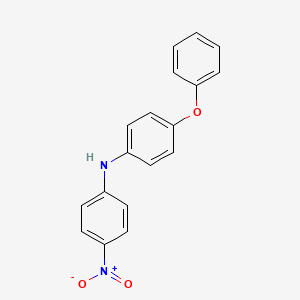
![3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2811497.png)
